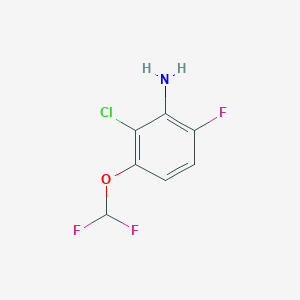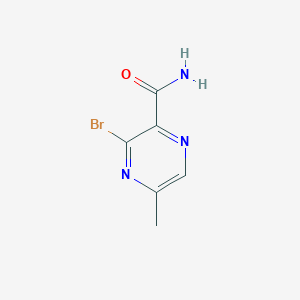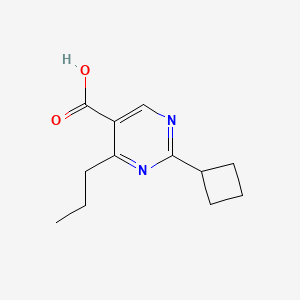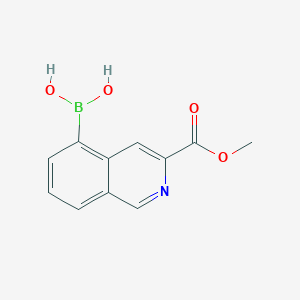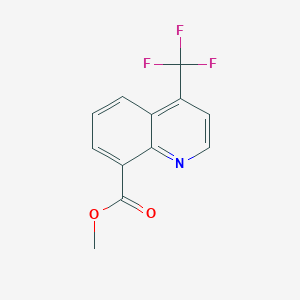
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)quinoline-8-carboxylate typically involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions are optimized to achieve high yields and purity. For instance, the reaction can be carried out in dichloroethane at 60°C using silver trifluoromethanesulfonate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
- Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Uniqueness
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group at the 4-position and the carboxylate group at the 8-position of the quinoline ring enhances its stability, lipophilicity, and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H8F3NO2 |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
methyl 4-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)8-4-2-3-7-9(12(13,14)15)5-6-16-10(7)8/h2-6H,1H3 |
Clave InChI |
ZKGGXTYURJQKNY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C(C=CN=C21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
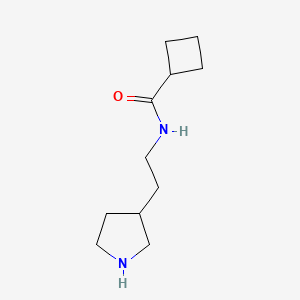


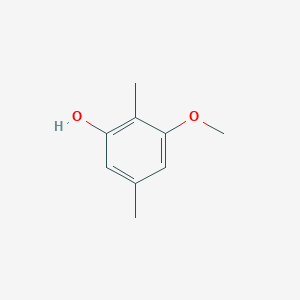
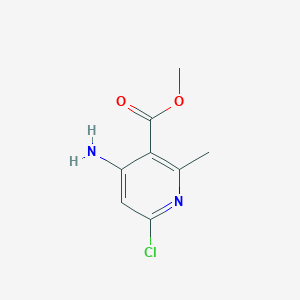
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
